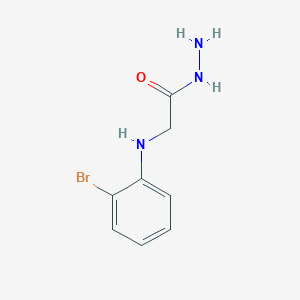

2-(2-Bromoanilino)acetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

2442-05-9 |

|---|---|

Molecular Formula |

C8H10BrN3O |

Molecular Weight |

244.09 g/mol |

IUPAC Name |

2-(2-bromoanilino)acetohydrazide |

InChI |

InChI=1S/C8H10BrN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |

InChI Key |

OQDLYLUDWSETAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)NN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoanilino Acetohydrazide

Established Synthetic Pathways to Anilinoacetates and their Hydrazide Conversion

The most conventional and widely documented method for synthesizing 2-(2-bromoanilino)acetohydrazide involves a two-step sequence: the initial formation of an anilinoacetate ester followed by its conversion to the corresponding acetohydrazide.

Condensation Reactions of Bromoanilines with Halogenated Acetates

The first step involves the N-alkylation of 2-bromoaniline (B46623) with a halogenated acetate (B1210297), typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. nih.govnih.gov This reaction is a nucleophilic substitution where the amino group of the bromoaniline attacks the electrophilic carbon of the halogenated acetate. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Anhydrous potassium carbonate is a commonly used base for this purpose, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

For example, the reaction of 2-bromoaniline with ethyl chloroacetate in the presence of anhydrous potassium carbonate and refluxing in dry DMF for several hours yields ethyl 2-(2-bromoanilino)acetate. nih.gov

Table 1: Reaction Conditions for the Synthesis of Substituted Anilinoacetates

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Anhydrous potassium carbonate | Dry DMF | Reflux, 5h | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.gov |

| 2-Alkylamino-1-azaazulenes, Ethyl bromoacetate | Not specified | Not specified | Not specified | 2-Alkylamino-1-ethoxycarbonylmethyl-1-azaazulenium salts | yamaguchi-u.ac.jp |

This table is interactive. Click on the headers to sort.

Hydrazinolysis of Ester Precursors to Yield Acetohydrazides

The second and final step is the hydrazinolysis of the synthesized ethyl 2-(2-bromoanilino)acetate. This involves reacting the ester with hydrazine (B178648) hydrate. In this nucleophilic acyl substitution reaction, the highly nucleophilic hydrazine displaces the ethoxy group from the ester to form the more stable hydrazide. The reaction is typically carried out in a solvent like ethanol (B145695) and may require heating under reflux to go to completion. The resulting this compound can then be isolated and purified by recrystallization.

Advanced Synthesis Strategies for Bromoanilinoacetohydrazide Isomers and Analogues

While the direct synthesis from 2-bromoaniline is straightforward, advanced strategies are required for creating specific isomers or more complex analogues. These methods focus on controlling the introduction of the bromine atom and building a more elaborate molecular architecture.

Regioselective Bromination Approaches to Anilino Derivatives

Achieving regiocontrol in the bromination of aniline (B41778) derivatives is crucial for synthesizing specific isomers of bromoanilinoacetohydrazide. The amino group of aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. To achieve selective bromination, several strategies can be employed.

One common approach is to use a less reactive brominating agent or to perform the reaction under specific conditions. For instance, using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can offer better control over the bromination reaction. mdpi.com Another method involves the in-situ formation of a tin amide from aniline, which can then be reacted with bromine to yield the p-bromoaniline with high selectivity. nih.gov

Furthermore, zeolites and N-bromosuccinimide (NBS) on silica (B1680970) gel have been shown to be effective for para-selective electrophilic bromination of aniline-like substrates. mdpi.com These methods could be adapted to control the bromination step before or after the formation of the anilinoacetate core, thus providing access to different isomers.

Multistep Synthetic Considerations for Structural Control

The synthesis of complex analogues of this compound often requires a multistep approach where careful planning of the reaction sequence is paramount. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com This is particularly important when introducing multiple substituents onto the benzene (B151609) ring.

Retrosynthetic analysis is a key tool in designing such syntheses. youtube.com For example, to synthesize a molecule with specific meta-directing and ortho,para-directing groups, the order of introduction is critical. It is often advantageous to introduce a meta-director first, followed by an ortho,para-director to achieve the desired substitution pattern. youtube.com

In the context of anilines, the strong activating and basic nature of the amino group can be problematic in certain reactions like Friedel-Crafts alkylations and acylations. youtube.com To overcome this, the amino group can be temporarily converted into an amide by reacting the aniline with acetic anhydride (B1165640). youtube.com This amide is still an ortho,para-director but is less activating, allowing for more controlled subsequent reactions. The amide can later be hydrolyzed back to the amino group. youtube.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly methods. mdpi.com The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, improve energy efficiency, and use less hazardous substances. mdpi.comresearchgate.net

One area of improvement is the development of solvent-free or one-pot synthesis methods. For instance, the preparation of hydrazides from carboxylic acids under microwave irradiation without a solvent has been reported as a greener alternative to conventional methods. researchgate.net This approach significantly reduces reaction times and energy consumption. researchgate.net

Chemical Transformations and Derivatization of 2 2 Bromoanilino Acetohydrazide

Formation of Schiff Bases and Hydrazones

The reaction of the terminal amino group of the hydrazide moiety in 2-(2-bromoanilino)acetohydrazide with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones, a class of compounds containing the R1R2C=NNH2 structure. wikipedia.org These are also commonly referred to as Schiff bases in the broader context of C=N double bond formation.

Condensation with Aromatic and Heterocyclic Aldehydes

The condensation reaction between this compound and various aromatic and heterocyclic aldehydes is a well-established method for synthesizing N-substituted benzylidene hydrazides. nih.govtechnologynetworks.com This reaction is typically carried out by refluxing a mixture of the acetohydrazide and the respective aldehyde in an alcoholic solvent, often with a few drops of glacial acetic acid acting as a catalyst. nih.gov The product, a hydrazone, precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.govamazonaws.com

The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine group (C=N) of the hydrazone. researchgate.netchemmethod.com

A variety of aromatic aldehydes can be employed in this reaction, leading to a diverse library of hydrazone derivatives. Research has shown the successful condensation of p-bromoanilino acetohydrazide, a related compound, with a range of substituted aromatic aldehydes. nih.gov Similarly, heterocyclic aldehydes can also be used, expanding the structural diversity of the resulting hydrazones. nih.gov

Table 1: Examples of Aldehydes Used in Condensation Reactions

| Aldehyde Type | Example |

| Aromatic Aldehyde | Benzaldehyde |

| Aromatic Aldehyde | 4-Chlorobenzaldehyde |

| Aromatic Aldehyde | 4-Methoxybenzaldehyde |

| Heterocyclic Aldehyde | Furan-2-carbaldehyde scirp.org |

Mechanistic Considerations of Imine and Hydrazone Formation

The formation of imines and hydrazones from carbonyl compounds and amines or hydrazines, respectively, proceeds through a nucleophilic addition-elimination mechanism. The reaction is generally catalyzed by acid. chemicalbook.com

The mechanism can be broken down into the following key steps:

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the hydrazide to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, leading to the elimination of a water molecule.

Deprotonation: Finally, a base (which can be the solvent or another molecule) removes a proton from the nitrogen atom, resulting in the formation of the stable hydrazone product and regenerating the acid catalyst. libretexts.org

Cyclization Reactions to Diverse Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The presence of the hydrazone moiety provides a reactive site for intramolecular cyclization reactions, leading to the formation of stable five-membered rings.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the most significant applications of this compound-derived hydrazones is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. rsc.org The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, and it is a valued scaffold in medicinal chemistry. rsc.org

A common method for the synthesis of 1,3,4-oxadiazoles from hydrazones is through oxidative cyclization. nih.govtechnologynetworks.com This process involves the intramolecular cyclization of the hydrazone followed by oxidation to form the aromatic oxadiazole ring.

One reported method utilizes yellow mercuric oxide and iodine in dimethylformamide (DMF) to effect the cyclization of 2-[4-bromo aniline] N-substituted benzylidine hydrazides into the corresponding 4-bromo[(N-5-substituted 1,3,4-oxadiazole-2-yl)methyl]aniline derivatives. nih.govtechnologynetworks.com In this reaction, the hydrazone undergoes cyclization, and the oxidizing agent facilitates the removal of two hydrogen atoms to form the stable aromatic oxadiazole ring.

Other oxidizing agents and reaction conditions have also been reported for the oxidative cyclization of hydrazides and their derivatives to 1,3,4-oxadiazoles. For instance, bromine in acetic acid in the presence of sodium acetate (B1210297) has been used to cyclize substituted hydrazone derivatives. nih.gov Hypervalent iodine reagents have also been employed for this transformation. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govjyoungpharm.org This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives from hydrazides and their precursors. nih.govwjarr.commdpi.com

The general principle of microwave-assisted synthesis involves the direct heating of the reaction mixture through the interaction of microwave radiation with the polar molecules present. This localized and efficient heating can significantly enhance the rate of reaction. jyoungpharm.org

In the context of 1,3,4-oxadiazole synthesis, microwave irradiation can be used to promote the cyclodehydration of N,N'-diacylhydrazines or the cyclization of hydrazones. mdpi.com For example, the reaction of a hydrazide with an aromatic aldehyde followed by cyclization with a dehydrating agent like acetic anhydride (B1165640) can be efficiently carried out under microwave irradiation. wjarr.com Similarly, phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) can be used as cyclodehydrating agents under microwave conditions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours nih.gov | Minutes nih.gov |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate to good | Often good to excellent nih.gov |

| Reaction Conditions | Often requires high boiling point solvents | Can sometimes be performed under solvent-free conditions jyoungpharm.org |

The use of microwave-assisted techniques offers a more environmentally friendly and efficient alternative for the synthesis of 1,3,4-oxadiazole derivatives from this compound and its derivatives.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

Structural Modifications and Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electron density at different positions of the molecule, thereby affecting its nucleophilicity and the course of subsequent reactions.

The Hammett principle provides a framework for understanding how substituents can influence reaction rates and equilibria. nih.gov Electron-donating groups (EDGs) on the aniline (B41778) ring can increase the nucleophilicity of the hydrazide moiety, potentially accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity, making the initial steps of some reactions more challenging.

The position of the substituent also plays a critical role. For instance, a substituent at the R2 position of a salicylaldehyde (B1680747) hydrazone has been shown to be more influential on hydrogen bonding and related properties than a substituent at the R1 position. nih.gov In the context of this compound, the bromo group at the ortho position of the aniline ring exerts both electronic and steric effects that shape its reactivity and the structure of the resulting heterocyclic products.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromoanilino Acetohydrazide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing granular information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-(2-bromoanilino)acetohydrazide and its derivatives, NMR analysis confirms the presence and connectivity of the core structural motifs: the substituted aniline (B41778) ring, the methylene (B1212753) bridge, and the acetohydrazide moiety.

In ¹H NMR spectra of related hydrazide derivatives, protons on the aromatic ring typically appear as multiplets in the region of δ 6.5-8.0 ppm. ceon.rsrsc.org The chemical shifts and splitting patterns are dictated by the substitution pattern on the ring. The protons of the NH groups exhibit broad singlets, with their chemical shifts being sensitive to solvent and concentration; the secondary amine (anilino) NH proton and the hydrazide NH and NH₂ protons can be distinguished. The methylene (-CH₂-) protons adjacent to the carbonyl group and the aniline nitrogen typically resonate as a singlet around δ 3.5-4.5 ppm. derpharmachemica.com

¹³C NMR spectra provide complementary information. The carbonyl carbon of the hydrazide group is characteristically observed in the downfield region, typically around δ 165-175 ppm. ceon.rsnih.gov Carbons of the aromatic ring resonate between δ 110-150 ppm, with the carbon atom bonded to the bromine (C-Br) showing a specific shift influenced by the halogen's electronegativity. rsc.org The methylene carbon (-CH₂-) signal appears in the range of δ 40-55 ppm. beilstein-journals.org

For unambiguous assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded carbon and proton nuclei, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the definitive assembly of the molecular skeleton. ceon.rsnih.gov Techniques like COSY (Correlation Spectroscopy) identify proton-proton coupling networks, further confirming the connectivity within the molecule. ceon.rs

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Moieties in Acetohydrazide Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 8.0 | 110 - 140 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-Br | - | 110 - 120 |

| Amine N-H | Variable (often 5.0 - 9.0) | - |

| Methylene -CH₂- | 3.5 - 4.5 | 40 - 55 |

| Carbonyl C=O | - | 165 - 175 |

| Hydrazide -NHNH₂ | Variable (often 8.0 - 10.0) | - |

| Note: Chemical shifts are approximate and can vary based on the specific derivative, solvent, and experimental conditions. |

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structural identity.

The most prominent features in the IR spectrum include vibrations associated with the N-H, C=O, and aromatic C-H bonds. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear in the 3200-3500 cm⁻¹ region. libretexts.orgpressbooks.pub Primary amines often show two distinct bands (symmetric and asymmetric stretching), while secondary amines show a single, sharper band. pressbooks.pubhilarispublisher.com

The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense and diagnostic peaks in the spectrum, typically appearing in the range of 1630-1680 cm⁻¹. hilarispublisher.comlibretexts.org Its precise position can be influenced by hydrogen bonding and conjugation. The N-H bending vibration (Amide II band) is observed around 1550-1620 cm⁻¹.

Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations of the benzene (B151609) ring produce a series of bands in the 1450-1600 cm⁻¹ region. pressbooks.pub Furthermore, characteristic C-H out-of-plane bending vibrations between 675-900 cm⁻¹ can provide information about the substitution pattern of the aromatic ring. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | -NH- and -NH₂ | 3200 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | -C(=O)NH- | 1630 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | -C(=O)NH- | 1550 - 1620 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Ar-N, C-N | 1200 - 1350 | Medium |

| C-Br Stretch | Ar-Br | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS confirms the molecular formula and offers insights into its stability and connectivity through analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). raco.cat

The fragmentation of the molecule under MS conditions typically involves the cleavage of the most labile bonds. Common fragmentation pathways for hydrazide derivatives include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, leading to the formation of distinct acylium and amine fragments.

Cleavage of the C-N bond: Fission of the bond between the methylene group and the aniline nitrogen can occur.

Fragmentation of the aniline moiety: Loss of the bromine atom or HBr from the bromoanilino fragment is expected. The 2-bromoaniline (B46623) cation itself is a potential fragment. massbank.eu

The analysis of these fragment ions allows for a step-by-step reconstruction of the molecule, corroborating the structure determined by NMR and IR spectroscopy. Derivatization of the hydrazide can alter fragmentation pathways, which can be used to gain further structural information. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Structure | Description | Predicted m/z |

| [C₈H₁₀BrN₃O]⁺ | Molecular Ion (M⁺) | 243/245 |

| [C₇H₇BrN]⁺ | 2-Bromo-N-methylaniline cation | 184/186 |

| [C₆H₅BrN]⁺ | 2-Bromoaniline cation | 171/173 |

| [C₂H₅N₂O]⁺ | Acetohydrazide cation | 73 |

| [CH₂CO]⁺ | Ketene radical cation | 42 |

| Note: m/z values correspond to the major isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). |

X-ray Crystallography for Solid-State Structural Determination and Conformation

While NMR, IR, and MS provide data on connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing arrangement in the crystal lattice.

For related acetohydrazide derivatives, crystal structures reveal several common features. The acetohydrazide group itself is often found to be approximately planar. researchgate.netresearchgate.net A significant structural parameter is the dihedral angle between the plane of the aromatic ring and the plane of the hydrazide moiety. In similar structures, this angle can be substantial, often approaching 90 degrees, indicating a non-coplanar arrangement between the two main parts of the molecule. researchgate.netnih.gov For instance, in 2-(4-Bromophenyl)acetohydrazide, the dihedral angle between the benzene ring and the formic hydrazide moiety is 80.66 (11)°. nih.gov

The crystal packing is typically dominated by extensive intermolecular hydrogen bonding. The N-H groups of the hydrazide and the aniline moiety act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. researchgate.netnih.gov These interactions (e.g., N-H···O and N-H···N) link the molecules together, often forming one-dimensional chains or two-dimensional sheets. researchgate.netnih.govnih.gov These supramolecular architectures are crucial for the stability of the crystal lattice.

Table 4: Crystallographic Data for Structurally Related Acetohydrazide Compounds

| Compound | 2-(4-Bromophenyl)acetohydrazide nih.gov | 2-(4-Methylanilino)acetohydrazide nih.gov | 2-(2-Chlorophenoxy)acetohydrazide researchgate.net |

| Formula | C₈H₉BrN₂O | C₉H₁₃N₃O | C₈H₉ClN₂O₂ |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/n | P-1 | P2₁/c |

| a (Å) | 6.0798 (2) | 5.1481 (1) | 12.0006 (7) |

| b (Å) | 4.8565 (1) | 5.9262 (2) | 4.9099 (3) |

| c (Å) | 15.1126 (5) | 15.4756 (4) | 15.8923 (10) |

| β (°) | 98.003 (2) | 84.282 (2) | 98.378 (2) |

| V (ų) | 441.88 (2) | 465.76 (2) | 926.43 (10) |

| Key Feature | N-H···O and N-H···N H-bonds form a 2D network. | Dihedral angle of 83.34 (5)° between ring and hydrazide. | Molecules linked by H-bonds into sheets parallel to (100). |

Vibrational Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Structural Characterization

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's structure. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability, making it particularly sensitive to non-polar bonds and symmetric vibrations, thus offering complementary information. A study on acetohydrazide identified its lowest energy conformation and assigned vibrational frequencies using both experimental data and theoretical calculations. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational technique that can enhance the Raman signal of molecules adsorbed on or near nanostructured noble metal surfaces by many orders of magnitude. rsc.org This enhancement allows for the detection of analytes at ultra-low concentrations, even down to the single-molecule level. rsc.orgnih.gov

For a molecule like this compound, SERS could be used to:

Achieve Trace Detection: The significant signal amplification would enable detection at levels far below those achievable with conventional Raman spectroscopy. mdpi.com

Probe Surface Interactions: The SERS spectrum is dominated by vibrations of moieties that are closest to or have specific interactions with the metal surface. This allows for the determination of the molecule's orientation upon adsorption. For example, if the aniline ring interacts strongly with the surface, the aromatic ring vibrations would be selectively enhanced.

Provide a Unique Fingerprint: The SERS spectrum provides a high-resolution molecular fingerprint that is sensitive to subtle structural changes, making it useful for distinguishing between different derivatives or isomers. rsc.orgnih.gov

The SERS technique relies on the generation of "hot spots"—nanoscale regions of intense electromagnetic fields—which are created by the aggregation of metal nanoparticles. mdpi.com The specific bands that are enhanced and their relative intensities can provide insight into how this compound or its derivatives interact with the SERS substrate, a level of detail not available from bulk spectroscopic measurements.

Role of 2 2 Bromoanilino Acetohydrazide in the Synthesis of Biologically Relevant Heterocycles

Precursor in the Development of Oxadiazole-Based Bioactive Compounds

2-(2-Bromoanilino)acetohydrazide is a key precursor in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. mdpi.commdpi.com The synthesis of these oxadiazoles (B1248032) often involves the cyclization of the acetohydrazide moiety.

A common synthetic route involves reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. This reaction leads to the formation of a diacylhydrazine intermediate, which then undergoes cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.govnih.gov Another method involves the reaction of the acetohydrazide with carbon disulfide in a basic medium, which, after subsequent reactions, can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. nih.govbioline.org.br These thiol derivatives can be further functionalized to generate a library of bioactive compounds. bioline.org.br

The resulting oxadiazole derivatives have shown promise in various therapeutic areas. For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles derived from analogous hydrazides have been investigated for their potential as anticancer agents, specifically as Bcl-2 inhibitors. nih.gov The oxadiazole core is also present in compounds that exhibit significant antimicrobial and antifungal activities. mdpi.comnih.govnih.gov

The versatility of this compound as a starting material allows for the introduction of various substituents onto the oxadiazole ring, enabling the fine-tuning of the pharmacological properties of the final compounds. This adaptability makes it a valuable tool in drug discovery and development. researchgate.netnih.gov

Intermediate for Triazole-Containing Medicinal Agents

This compound also serves as a crucial intermediate in the synthesis of triazole-containing medicinal agents. nih.govresearchgate.netmdpi.com Triazoles, particularly the 1,2,4-triazole (B32235) isomer, are another important class of five-membered nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.govnih.gov

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through several synthetic pathways. One common method involves the reaction of the acetohydrazide with an appropriate reagent to form a key intermediate, which is then cyclized to generate the triazole ring. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can be cyclized to form triazole-thiones.

The resulting triazole derivatives have shown significant potential in medicinal chemistry. Many clinically used drugs contain the 1,2,4-triazole scaffold, highlighting its importance as a pharmacophore. nih.govfrontiersin.org Derivatives synthesized from similar hydrazide precursors have been reported to possess a wide array of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govnih.gov The ability to modify the substituents on the triazole ring, facilitated by the initial structure of this compound, allows for the optimization of these biological activities. nih.govfrontiersin.orgchemmethod.com

Contribution to Antimicrobial Research via Derived Heterocycles

Heterocyclic compounds derived from this compound have made significant contributions to antimicrobial research. researchgate.net The oxadiazole and triazole derivatives synthesized from this precursor have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. mdpi.comnih.govnih.govnih.gov

The antimicrobial efficacy of these compounds is often attributed to the presence of the heterocyclic ring system, which can interact with various biological targets within microbial cells. For example, 1,3,4-oxadiazole derivatives have been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. bioline.org.brresearchgate.netwho.int Similarly, triazole derivatives are well-known for their potent antifungal properties, with several triazole-based drugs being used clinically to treat fungal infections. nih.govnih.gov

The following table summarizes the antimicrobial activity of some heterocyclic derivatives synthesized from precursors analogous to this compound.

| Compound Type | Target Organism | Activity |

| Oxadiazole derivative | Staphylococcus aureus (Gram-positive) | Active |

| Oxadiazole derivative | Escherichia coli (Gram-negative) | Active |

| Triazolo-thiadiazine | Candida albicans (Fungus) | High Activity |

| Triazolo-thiadiazine | Aspergillus niger (Fungus) | High Activity |

| Spiro–indoline–oxadiazole | Clostridium difficile | High Activity |

This data highlights the potential of heterocycles derived from this compound as a source of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. mdpi.comnih.govnih.gov

Contribution to Anti-inflammatory Agent Synthesis

This compound and its derivatives have emerged as significant contributors to the synthesis of novel anti-inflammatory agents. The core structure provides a versatile scaffold for the development of compounds that can modulate inflammatory pathways.

The hydrazide functional group in this compound is a key reactive site for generating various heterocyclic and non-heterocyclic compounds with anti-inflammatory potential. For instance, the synthesis of N-arylidene-2-(2-phenoxyphenyl)acetohydrazides, which are structurally related, has yielded compounds with significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema assays. brieflands.comresearchgate.net This suggests that the hydrazone linkage formed from the acetohydrazide is a valuable pharmacophore for anti-inflammatory effects.

Furthermore, the incorporation of the this compound moiety into larger heterocyclic systems, such as pyrazoles and pyrazolines, has been explored. These classes of compounds are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The synthesis of various hydrazide derivatives has been shown to result in compounds with potent anti-inflammatory activity, sometimes comparable to or exceeding that of established drugs like diclofenac (B195802) and mefenamic acid. nih.govbohrium.com

The anti-inflammatory activity of these derivatives is often evaluated through their ability to inhibit proteinases, as demonstrated by the superior efficiency of some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives in inhibiting trypsin activity compared to acetylsalicylic acid. researchgate.net

The following table presents data on the anti-inflammatory activity of representative compounds derived from analogous hydrazides.

| Compound Class | Assay | Result | Reference |

| N-arylidene-2-(2-phenoxyphenyl) acetohydrazides | Carrageenan-induced rat paw edema | Significant reduction in edema | brieflands.comresearchgate.net |

| 2-phenoxynicotinic acid hydrazides | In vivo analgesic and anti-inflammatory tests | Moderate to high activity | nih.gov |

| 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids | Carrageenan-induced inflammation | Significant anti-inflammatory effect | bohrium.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibitory activity | IC50 values much lower than acetylsalicylic acid | researchgate.net |

These findings underscore the importance of this compound as a starting material for the discovery of new and effective anti-inflammatory drugs. nih.govmdpi.commdpi.com

Development of Antiviral Research Compounds

The scaffold provided by this compound is also instrumental in the development of compounds for antiviral research. The inherent reactivity of the acetohydrazide group allows for its incorporation into various heterocyclic systems that have demonstrated antiviral potential. nih.gov

Heterocyclic compounds, including those derived from hydrazides, are a rich source of antiviral agents. For example, oxadiazole derivatives have been reported to exhibit antiviral activities. mdpi.com The ability to synthesize a diverse library of these compounds starting from this compound is a significant advantage in the search for new antiviral therapies.

Recent research has highlighted the importance of developing novel antiviral drugs, particularly in response to global health threats like the COVID-19 pandemic. The rapid discovery of potent inhibitors of viral enzymes, such as the SARS-CoV-2 main protease (Mpro), is a key strategy. Modular "click chemistry" approaches have been successfully employed to synthesize compound libraries for this purpose, and hydrazide-like structures can be valuable components in such synthetic strategies. nih.gov

While direct antiviral studies on derivatives of this compound are not extensively detailed in the provided context, the known antiviral properties of the resulting heterocyclic classes, such as oxadiazoles and triazoles, strongly suggest the potential of this precursor in the field. nih.gov The structural diversity that can be achieved from this starting material allows for the exploration of structure-activity relationships to optimize antiviral potency.

| Heterocyclic Class | Potential Antiviral Target | Reference |

| Oxadiazole | Various viral enzymes | mdpi.com |

| Triazole | Various viral enzymes | nih.govnih.gov |

| Click Chemistry Derived Inhibitors | SARS-CoV-2 Mpro | nih.gov |

The continuous search for new antiviral agents with novel mechanisms of action is crucial, and the synthetic versatility of this compound makes it a valuable tool for medicinal chemists working in this area.

Future Research Directions and Unexplored Avenues for 2 2 Bromoanilino Acetohydrazide

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Regioselectivity

The classical synthesis of acetohydrazides typically involves the reaction of a corresponding ester with hydrazine (B178648) hydrate. For 2-(2-bromoanilino)acetohydrazide, this would likely start from an N-alkylation of 2-bromoaniline (B46623) with an ethyl haloacetate followed by hydrazinolysis. While effective, this approach can be improved upon by exploring more contemporary and sustainable synthetic methodologies.

Future research should focus on the development of novel synthetic routes that offer improvements in efficiency, atom economy, and regioselectivity. For instance, the use of greener solvents, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic compounds, thereby reducing the environmental impact of the synthesis. Microwave-assisted organic synthesis (MAOS) presents another promising avenue to significantly reduce reaction times and potentially improve yields.

To address regioselectivity, particularly in subsequent derivatization reactions, the use of advanced catalytic systems could be investigated. For example, palladium-catalyzed cross-coupling reactions on the bromo-substituted ring could be finely tuned to achieve specific substitution patterns, thus avoiding the formation of unwanted isomers.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters (temperature, time, power). |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, cost-effective. | Development of novel multi-component reaction strategies. |

| Green Chemistry Approaches | Use of environmentally benign solvents and reagents. | Exploration of ionic liquids, deep eutectic solvents, and biocatalysis. |

| Advanced Catalytic Systems | High regioselectivity, improved atom economy. | Investigation of novel organometallic and organocatalysts. |

Exploration of Alternative Derivatization Strategies for Novel Scaffolds and Chemical Space Expansion

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the generation of diverse chemical libraries. The presence of multiple reactive sites—the hydrazide moiety, the secondary amine, and the bromo-substituted aromatic ring—offers a rich playground for chemical modification.

The hydrazide group is particularly amenable to a variety of transformations. Condensation with a wide range of aldehydes and ketones can yield a library of hydrazone derivatives. These hydrazones can be further cyclized to generate various heterocyclic systems, such as pyrazoles, oxadiazoles (B1248032), and triazoles, which are well-represented in medicinal chemistry. mdpi.comderpharmachemica.com

The secondary amine provides another point for derivatization, such as acylation or alkylation, to introduce new functionalities. The bromine atom on the aniline (B41778) ring is a prime handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of a vast array of substituents, thereby systematically exploring the structure-activity relationship (SAR) of the resulting compounds.

Future research should systematically explore these derivatization pathways to expand the chemical space around the this compound core. This would involve the synthesis of focused libraries of derivatives and their subsequent biological evaluation to identify promising new scaffolds.

Advanced Computational Modeling for Refined Structure-Property-Activity Relationship Studies

In modern drug discovery, computational modeling plays a pivotal role in rational drug design, helping to predict the properties and activities of novel compounds before their synthesis. nih.gov For this compound and its derivatives, advanced computational techniques can provide deep insights into their structure-property-activity relationships (SPAR).

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties, conformational preferences, and reactivity of the parent molecule and its derivatives. This information can guide the design of new analogs with improved properties.

Molecular docking studies can be used to predict the binding modes of these compounds with various biological targets. nih.gov By identifying key interactions between the ligands and the protein active site, it is possible to design modifications that enhance binding affinity and selectivity. chemrxiv.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the synthesized derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

Integration with Chemoinformatics and High-Throughput Screening Methodologies for Derivative Library Design

To fully leverage the potential of the this compound scaffold, its exploration should be integrated with modern chemoinformatics and high-throughput screening (HTS) methodologies. ncsu.edu

Chemoinformatics tools can be used to design and manage large virtual libraries of derivatives based on the synthetic routes outlined in section 7.2. These libraries can be filtered based on various physicochemical properties and drug-likeness criteria to select a diverse and promising subset of compounds for synthesis. ncsu.edu

Once synthesized, these focused libraries can be subjected to HTS against a panel of biological targets. HTS allows for the rapid screening of thousands of compounds, quickly identifying "hits" with desired biological activity. ncsu.edu The data generated from HTS can then be fed back into the computational models to refine the SPAR and guide the next round of library design and synthesis in an iterative process of lead optimization.

The integration of these technologies will enable a more efficient and data-driven exploration of the chemical space around this compound, accelerating the discovery of novel bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.